Cas no 2172080-56-5 (3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}oxane-3-carboxylic acid)

3-{4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}oxane-3-carboxylic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a sterically hindered oxane ring and a methyl-substituted side chain, offering enhanced conformational control during solid-phase peptide assembly. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. This compound is particularly valuable for introducing constrained geometries or hydrophobic motifs into peptide sequences, facilitating the study of structure-activity relationships. Its synthetic utility lies in its compatibility with standard Fmoc-based protocols while imparting unique steric and electronic properties to the resulting peptides. The carboxylate moiety allows for further functionalization or conjugation as needed.
3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}oxane-3-carboxylic acid structure
2172080-56-5 structure
商品名:3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}oxane-3-carboxylic acid
CAS番号:2172080-56-5
MF:C27H32N2O6
メガワット:480.552787780762
CID:6110784
PubChem ID:165815035

3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}oxane-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}oxane-3-carboxylic acid
    • 2172080-56-5
    • 3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}oxane-3-carboxylic acid
    • EN300-1547340
    • インチ: 1S/C27H32N2O6/c1-18(24(30)29-16-27(25(31)32)12-6-14-34-17-27)11-13-28-26(33)35-15-23-21-9-4-2-7-19(21)20-8-3-5-10-22(20)23/h2-5,7-10,18,23H,6,11-17H2,1H3,(H,28,33)(H,29,30)(H,31,32)
    • InChIKey: KFRLRQFBBMLGNO-UHFFFAOYSA-N
    • ほほえんだ: O1CCCC(C(=O)O)(CNC(C(C)CCNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C1

計算された属性

  • せいみつぶんしりょう: 480.22603674g/mol
  • どういたいしつりょう: 480.22603674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 738
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 114Ų

3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}oxane-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1547340-0.1g
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}oxane-3-carboxylic acid
2172080-56-5
0.1g
$2963.0 2023-06-05
Enamine
EN300-1547340-10.0g
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}oxane-3-carboxylic acid
2172080-56-5
10g
$14487.0 2023-06-05
Enamine
EN300-1547340-0.05g
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}oxane-3-carboxylic acid
2172080-56-5
0.05g
$2829.0 2023-06-05
Enamine
EN300-1547340-2.5g
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}oxane-3-carboxylic acid
2172080-56-5
2.5g
$6602.0 2023-06-05
Enamine
EN300-1547340-5000mg
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}oxane-3-carboxylic acid
2172080-56-5
5000mg
$9769.0 2023-09-25
Enamine
EN300-1547340-10000mg
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}oxane-3-carboxylic acid
2172080-56-5
10000mg
$14487.0 2023-09-25
Enamine
EN300-1547340-250mg
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}oxane-3-carboxylic acid
2172080-56-5
250mg
$3099.0 2023-09-25
Enamine
EN300-1547340-2500mg
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}oxane-3-carboxylic acid
2172080-56-5
2500mg
$6602.0 2023-09-25
Enamine
EN300-1547340-500mg
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}oxane-3-carboxylic acid
2172080-56-5
500mg
$3233.0 2023-09-25
Enamine
EN300-1547340-100mg
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}oxane-3-carboxylic acid
2172080-56-5
100mg
$2963.0 2023-09-25

3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}oxane-3-carboxylic acid 関連文献

3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}oxane-3-carboxylic acidに関する追加情報

Introduction to 3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}oxane-3-carboxylic Acid (CAS No. 2172080-56-5)

3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}oxane-3-carboxylic acid, identified by its CAS number 2172080-56-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules that exhibit promising properties for use in drug development, particularly in the synthesis of novel therapeutic agents. The intricate structure of this molecule, featuring a fluoren-9-ylmethoxycarbonyl moiety and an oxane ring, contributes to its unique chemical and biological characteristics, making it a subject of extensive research and development.

The fluoren-9-ylmethoxycarbonyl group is a key feature of this compound, providing a stable and functional handle for further chemical modifications. This group is often employed in the synthesis of peptide mimetics and other biologically active molecules due to its ability to enhance the solubility and stability of the parent compound. Additionally, the presence of an oxane ring in the molecule imparts flexibility and chirality, which are critical factors in determining the biological activity of pharmaceutical agents.

In recent years, there has been a surge in research focused on developing new methodologies for the synthesis of complex organic molecules with potential therapeutic applications. The compound 3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}oxane-3-carboxylic acid represents a significant advancement in this area, as it exemplifies the innovative approaches being taken to design molecules with enhanced pharmacological properties.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the fluoren-9-ylmethoxycarbonyl group necessitates careful selection of reagents and catalysts to achieve optimal results. Furthermore, the incorporation of the oxane ring requires specialized techniques that are well-suited to handle the inherent challenges posed by this cyclic structure.

One of the most compelling aspects of this compound is its potential as a building block for more complex drug candidates. The combination of the fluoren-9-ylmethoxycarbonyl moiety and the oxane ring creates a versatile scaffold that can be modified in numerous ways to tailor its biological activity. This flexibility has made it an attractive candidate for use in fragment-based drug design, where small molecular fragments are combined to create highly effective therapeutic agents.

The field of medicinal chemistry has seen significant advancements in recent years, particularly with the advent of computational methods that can predict the biological activity of molecules with remarkable accuracy. These tools have been instrumental in guiding the design and synthesis of novel compounds like 3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}oxane-3-carboxylic acid. By leveraging these computational methods, researchers can accelerate the drug discovery process and identify promising candidates more efficiently than ever before.

In addition to its synthetic appeal, this compound has also been studied for its potential biological activities. Preliminary studies suggest that it may exhibit properties relevant to various therapeutic areas, including oncology and inflammation. The presence of the fluoren-9-ylmethoxycarbonyl group is particularly noteworthy, as it has been shown to enhance binding affinity and stability in several drug candidates. Furthermore, the oxane ring may contribute to improved pharmacokinetic properties, such as enhanced bioavailability and reduced metabolic clearance.

The development of new synthetic methodologies is crucial for advancing drug discovery efforts. The synthesis of complex molecules like 3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}oxane-3-carboxylic acid requires innovative approaches that can overcome traditional limitations. Recent advancements in catalytic systems and green chemistry principles have provided new tools for synthetic chemists, enabling them to achieve higher yields and purities while minimizing environmental impact.

The application of these new methodologies has led to significant breakthroughs in the synthesis of biologically active molecules. For instance, transition metal-catalyzed reactions have been increasingly used to construct complex frameworks with high efficiency. These reactions often provide superior selectivity and yield compared to traditional methods, making them ideal for use in pharmaceutical synthesis.

The role of computational chemistry in modern drug discovery cannot be overstated. By integrating experimental data with computational models, researchers can gain deeper insights into the structure-property relationships that govern biological activity. This approach has been particularly effective in identifying novel analogs of known drugs that exhibit improved pharmacological profiles.

In conclusion, 3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}oxane-3-carboxylic acid (CAS No. 2172080-56-5) represents a significant advancement in pharmaceutical chemistry. Its unique structure, featuring a fluoren-9-ylmethoxycarbonyl moiety and an oxane ring, makes it a versatile scaffold for designing novel therapeutic agents. The ongoing research into this compound underscores its potential as a valuable building block for future drug development efforts.

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